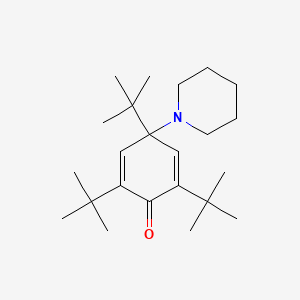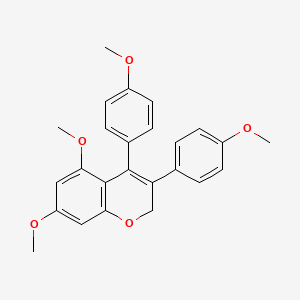
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its two methoxy groups at positions 5 and 7, and two 4-methoxyphenyl groups at positions 3 and 4 on the chromene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate methoxy-substituted phenols and aldehydes.
Condensation Reaction: The phenols and aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the chromene ring.
Methoxylation: Methoxylation of the chromene ring is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties.
類似化合物との比較
Similar Compounds
- 5,7-dimethoxy-3,4-bis(3-methoxyphenyl)-2H-chromene
- 5,7-dimethoxy-3,4-bis(2-methoxyphenyl)-2H-chromene
- 5,7-dimethoxy-3,4-bis(4-hydroxyphenyl)-2H-chromene
Uniqueness
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 5 and 7, along with the 4-methoxyphenyl groups, distinguishes it from other similar compounds and may contribute to its distinct properties.
特性
CAS番号 |
7473-32-7 |
|---|---|
分子式 |
C25H24O5 |
分子量 |
404.5 g/mol |
IUPAC名 |
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene |
InChI |
InChI=1S/C25H24O5/c1-26-18-9-5-16(6-10-18)21-15-30-23-14-20(28-3)13-22(29-4)25(23)24(21)17-7-11-19(27-2)12-8-17/h5-14H,15H2,1-4H3 |
InChIキー |
COIHZMKRBHUILH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


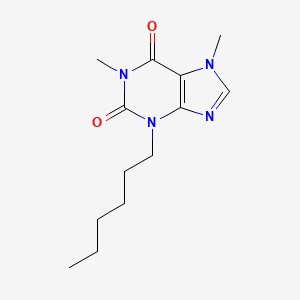
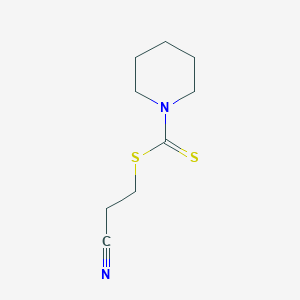
![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)
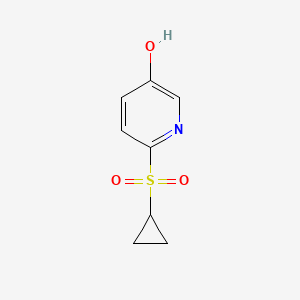
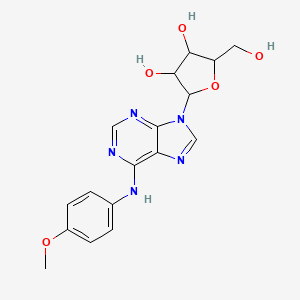
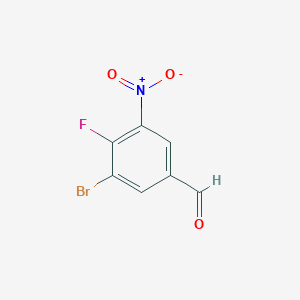
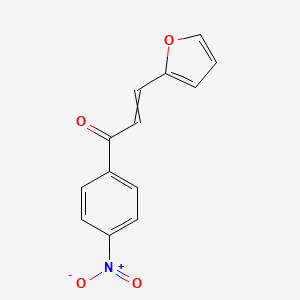
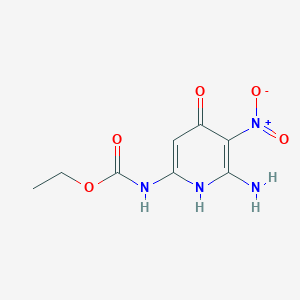
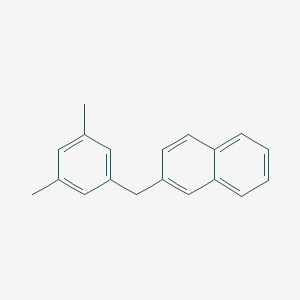
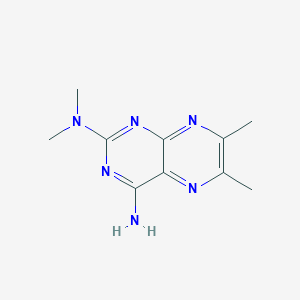
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
